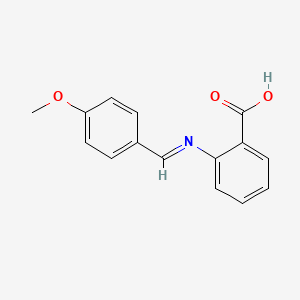

Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)-

Description

Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)-, also known as methyl 2-[(E)-(4-methoxybenzylidene)amino]benzoate, is a Schiff base derivative of benzoic acid. Its molecular formula is C₁₆H₁₅NO₃, with a molecular weight of 269.30 g/mol . Structurally, it features:

- A benzoic acid backbone substituted at the 2-position with an imine group.

- A 4-methoxyphenyl moiety linked via a methylene bridge to the imine nitrogen.

- A methyl ester group at the carboxylic acid position.

Properties

CAS No. |

60027-80-7 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)methylideneamino]benzoic acid |

InChI |

InChI=1S/C15H13NO3/c1-19-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3,(H,17,18) |

InChI Key |

SZIDPRXJWMIIJF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)- typically involves the condensation of 4-methoxybenzaldehyde with anthranilic acid. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting Schiff base is then isolated and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction produces amines. Substitution reactions result in various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)- has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.

Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-(((Methylphenylamino)Methylene)Amino)Benzoate

- Structure: Differs in the ester group (ethyl vs. methyl) and the substitution pattern (4-position vs. 2-position). The imine nitrogen is linked to a methylphenylamino group instead of 4-methoxyphenyl .

- Properties : The ethyl ester increases hydrophobicity compared to the methyl ester. The methylphenyl group may reduce electron-donating effects relative to methoxy, altering reactivity in photochemical applications.

- Applications : Used in coordination chemistry for ligand design .

Benzoic Acid, 4-[[(4-Methoxyphenyl)Methylene]Amino]- (NSC 201833)

- Structure : The imine group is at the 4-position of the benzoic acid, and it lacks the methyl ester .

- Properties : The free carboxylic acid enhances solubility in polar solvents. The 4-methoxy group retains electron-donating effects, but the positional isomerism affects conjugation and UV-Vis absorption profiles.

- Applications : Investigated as a building block for supramolecular assemblies .

Benzoic Acid, 2-[[(5-Bromo-2-Hydroxyphenyl)Methylene]Amino]-

- Structure : Substituted with a 5-bromo-2-hydroxyphenyl group instead of 4-methoxyphenyl. The hydroxyl group introduces hydrogen-bonding capability .

- Properties : The bromine atom increases molecular weight (320.14 g/mol) and may enhance antimicrobial activity. The hydroxyl group improves solubility in aqueous media.

- Applications : Explored in antimicrobial agent development .

Physicochemical Properties

Biological Activity

Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)-, also known as Methyl 2-[[4-methoxybenzylidene]amino]benzoate, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicine and industry, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound is characterized by a benzoate moiety linked to a methyleneamino group, with a methoxyphenyl substituent. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with methyl 2-aminobenzoate in the presence of a catalyst such as acetic acid under reflux conditions. This reaction forms a Schiff base intermediate, which can be reduced to yield the desired product.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties. The presence of the methoxyphenyl group enhances the compound's ability to penetrate cell membranes, potentially increasing its efficacy against various microbial strains. Studies have shown that compounds similar to benzoic acid, including those with methoxy substitutions, demonstrate significant antibacterial and antifungal activities .

Anti-inflammatory Effects

Benzoic acid derivatives have been explored for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This activity positions it as a candidate for treating inflammatory diseases and conditions.

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzoic acid derivatives. For instance, analogs have shown promising results in inhibiting cancer cell proliferation in vitro. The compound's structure allows it to interact with various molecular targets involved in cancer progression, leading to significant cytotoxic effects against several cancer cell lines, including MCF-7 and A549 cells. IC50 values reported for related compounds suggest potent activity comparable to established chemotherapeutics .

Case Studies and Research Findings

- Antimicrobial Study : A study published in MDPI demonstrated that certain benzoic acid derivatives exhibited IC50 values as low as 7.49 µM against acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative diseases through cholinesterase inhibition .

- Anticancer Activity : Another investigation reported that specific derivatives showed IC50 values ranging between 21.3 µM and 28.3 µM against various cancer cell lines, suggesting their effectiveness as anticancer agents .

- Mechanism of Action : The mechanism of action appears to involve interaction with key enzymes or receptors within cells, modulating their activity and contributing to the observed biological effects. The methoxyphenyl group may enhance binding affinity and bioavailability .

Comparative Analysis

| Compound Name | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) | Notes |

|---|---|---|---|

| Benzoic Acid Derivative A | 7.49 µM | 21.3 µM | Effective against AChE |

| Benzoic Acid Derivative B | 13.62 nM | 5.85 µM | Potent inhibitor against AChE |

| Standard Drug (Doxorubicin) | N/A | Reference Standard | Comparison for anticancer efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.